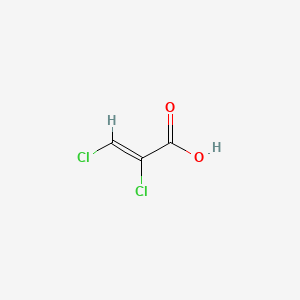
Dimethyl 2,5-Dioxahexanedioate
概要
説明
Dimethyl 2,5-Dioxahexanedioate is an organic compound with the chemical formula C6H10O6 . It is a colorless liquid with a sweet taste .
Synthesis Analysis
Dimethyl 2,5-Dioxahexanedioate is synthesized by reacting dimethyl malonate with two equivalents of formaldehyde in the presence of sodium hydroxide. Another method involves esterification, where hexanedioic acid is added to a reaction container, followed by an excess of methanol and a catalyst. The mixture is then heated and stirred for several hours .Molecular Structure Analysis
The molecular weight of Dimethyl 2,5-Dioxahexanedioate is 178.14 . It can be analyzed using various analytical methods like NMR spectroscopy, GC-MS, and IR spectroscopy.Physical And Chemical Properties Analysis
Dimethyl 2,5-Dioxahexanedioate is a colorless liquid with a sweet taste . It has a density of 1.22g/cm³ , a melting point of 68-70℃ , and a boiling point of 220°C . Its specific gravity is 1.24 and refractive index is 1.42 .科学的研究の応用
Biobased Polymer Synthesis
Dimethyl 2,5-Dioxahexanedioate plays a significant role in the synthesis of biobased polymers. One study focused on the synthesis of furan oligoesters via polytransesterification using dimethyl furan-2,5-dicarboxylate. The process, involving various diols and controlled by substrate concentration and temperature, yields cyclic and linear ester oligomers with potential applications as macromonomers (Cruz-Izquierdo et al., 2015).
Thermal Degradation Analysis
Dimethyl 2,5-Dioxahexanedioate derivatives have been studied for understanding thermal degradation processes. For instance, the thermal degradation of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane, a derivative, was analyzed to determine thermal safety parameters (Das & Shu, 2016).
Crystal Structure Analysis
Investigations into the crystal structure of related compounds, such as 2,7-dimethyl-2,7-octanediol tetrahydrate, offer insights into molecular arrangements and potential applications in crystallography and materials science (Jeffrey & Mastropaolo, 1978).
Microwave Spectrum Analysis
Studies on the microwave spectrum of related molecules like 2,5-dimethyl-1,3-dioxane help in understanding the molecular structure and properties, contributing to applications in chemistry and material sciences (Mamleev, Galeev, & Faizullin, 2012).
Organic Synthesis
The compound and its derivatives are used in various organic synthesis processes. For example, the synthesis of heteraryl-substituted octahydroquinolines from related dimethyl dioxane derivatives demonstrates the compound's versatility in organic chemistry (Ozokan & Kaban, 2022).
Catalytic Applications
Dimethyl 2,5-Dioxahexanedioate derivatives are used as substrates in catalytic processes. For instance, asymmetric hydroformylation of unsaturated esters using catalysts involving dimethyl itaconate demonstrates the compound's importance in catalytic chemistry (Kollár, Consiglio, & Pino, 1987).
Material Science
In material science, derivatives of Dimethyl 2,5-Dioxahexanedioate have been studied for their role in the development of new materials. For instance, the synthesis of biobased poly(decamethylene-co-isosorbide 2,5-furandicarboxylate) copolyesters with enhanced mechanical properties from dimethylfuran-2,5-dicarboxylate highlights its potential in material science (Chebbi et al., 2019).
Safety and Hazards
Dimethyl 2,5-Dioxahexanedioate is a combustible liquid . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
将来の方向性
特性
IUPAC Name |
2-methoxycarbonyloxyethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-9-5(7)11-3-4-12-6(8)10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMLQXFMDFZAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294585 | |
| Record name | Dimethyl 2,5-Dioxahexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,5-Dioxahexanedioate | |
CAS RN |
88754-66-9 | |
| Record name | 88754-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,5-Dioxahexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimethyl 2,5-Dioxahexanedioate (DMOHC) impact the performance of lithium-ion batteries, especially at high temperatures?
A: DMOHC, an alkyl dicarbonate, has shown promising results as a potential electrolyte solvent in lithium-ion batteries, particularly at elevated temperatures. Research indicates that DMOHC-based electrolytes, especially when paired with Lithium bis(fluorosulfonyl)imide (LiFSI) salt, demonstrate superior capacity retention compared to conventional ethylene carbonate (EC)-based electrolytes at temperatures as high as 70°C []. Furthermore, DMOHC effectively mitigates gassing, a significant issue at high temperatures, even surpassing EC-based electrolytes in reducing gas production at high voltages (4.0 V) []. This improved performance is observed even at temperatures up to 100°C [].
Q2: What are the limitations of using pure Dimethyl 2,5-Dioxahexanedioate as an electrolyte solvent, and how can these limitations be addressed?
A: While DMOHC offers advantages at high temperatures, it exhibits high viscosity at room temperature compared to traditional EC-based electrolytes []. This high viscosity can hinder ionic mobility and negatively impact battery performance. To address this, researchers have explored blending DMOHC with low-viscosity solvents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) []. These blends, while exhibiting slightly reduced performance compared to pure DMOHC, still outperform traditional EC-based electrolytes, showcasing the potential of DMOHC-containing mixtures as viable electrolyte solvents [].
Q3: Can you elaborate on the identification and quantification of Dimethyl 2,5-Dioxahexanedioate in the context of lithium-ion battery recycling?
A: Dimethyl 2,5-Dioxahexanedioate (DMDOHC), an aging product of electrolytes, is a crucial component found in the black mass generated during lithium-ion battery recycling []. Accurately identifying and quantifying DMDOHC in this complex mixture is essential for characterizing the black mass and developing efficient recycling processes. Headspace-gas chromatography-mass spectrometry (HS-GC-MS) coupled with flame ionization detection (FID) offers a direct method for this purpose without requiring extensive sample preparation []. This technique allows for the detection and quantification of DMDOHC alongside other linear and cyclic carbonates, providing valuable insights into the composition of the black mass and enabling the development of sustainable recycling strategies for lithium-ion batteries [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



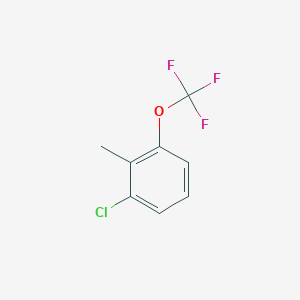
![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)


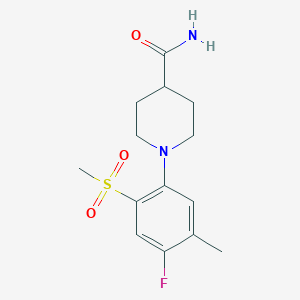
![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)

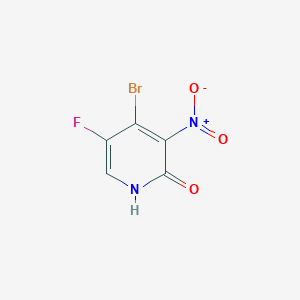
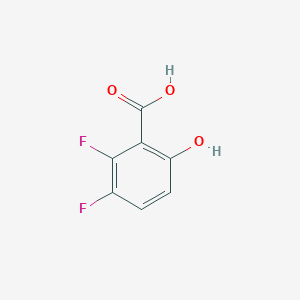
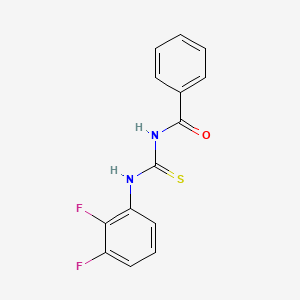
![4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde](/img/structure/B1361774.png)

